tetranor-PGDM lactone-d6

Beschreibung

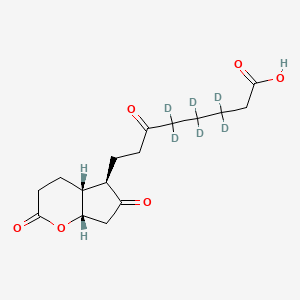

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H22O6 |

|---|---|

Molekulargewicht |

316.38 g/mol |

IUPAC-Name |

8-[(4aR,5R,7aS)-2,6-dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]-3,3,4,4,5,5-hexadeuterio-6-oxooctanoic acid |

InChI |

InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1/i1D2,2D2,3D2 |

InChI-Schlüssel |

KRZCZJUXOKTLEH-OHTFLIHSSA-N |

Isomerische SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)CC[C@@H]1[C@H]2CCC(=O)O[C@H]2CC1=O |

Kanonische SMILES |

C1CC(=O)OC2C1C(C(=O)C2)CCC(=O)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Advanced Methodologies for the Quantification of Tetranor Pgdm and Its Lactone Form Utilizing Tetranor Pgdm Lactone D6

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the definitive identification and quantification of eicosanoids and their metabolites from complex biological matrices. nih.gov The use of a stable isotope-labeled internal standard, such as tetranor-PGDM lactone-d6, is a cornerstone of these quantitative methods. glpbio.comscbt.com This approach, known as stable isotope dilution, involves adding a known quantity of the deuterated standard to the sample at the earliest stage of preparation. caymanchem.com Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, ionization suppression, and degradation, allowing for highly accurate quantification by comparing the mass spectrometer's response ratio of the endogenous analyte to the internal standard. nih.govcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Eicosanoid Metabolite Analysis

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been a powerful tool for prostaglandin (B15479496) analysis. nih.gov While modern methods often favor liquid chromatography, GC-MS remains a viable and highly sensitive technique. jianhaidulab.com For GC-MS analysis, non-volatile compounds like tetranor-PGDM must undergo derivatization to increase their volatility and thermal stability. jianhaidulab.commdpi.com

The use of an internal standard like tetranor-PGDM-d6 is crucial in GC-MS workflows to account for variability during the extensive sample preparation and derivatization steps. scbt.com Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity significantly compared to a full scan, allowing for the detection of low-abundance metabolites. jianhaidulab.com In this mode, the instrument is set to detect specific mass-to-charge ratio (m/z) ions corresponding to the derivatized analyte and its deuterated internal standard, ensuring high specificity and quantitative accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the predominant platform for eicosanoid analysis due to its high sensitivity, specificity, and simpler sample preparation, which often does not require derivatization. nih.govnih.govjianhaidulab.com This technique is particularly well-suited for profiling a wide range of metabolites in biological fluids like urine. nih.govspringernature.com

In a typical LC-MS workflow for tetranor-PGDM, a reversed-phase C18 column is used to separate the metabolites before they enter the mass spectrometer. lipidmaps.org The addition of this compound or a similar deuterated standard (e.g., tetranor-PGDM-d6) at the beginning of the sample processing is fundamental. glpbio.comcaymanchem.com This standard co-elutes with the endogenous analyte and is distinguished by its higher mass, allowing for the correction of matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which is a common challenge in LC-MS analysis. researchgate.net

Optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

For the highest level of selectivity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique adds another layer of mass analysis, which significantly reduces background noise and chemical interference. mdpi.com High-throughput methods have been developed using online solid-phase extraction (SPE) coupled directly to LC-MS/MS systems, enabling the rapid and simultaneous quantification of multiple prostaglandin metabolites, including tetranor-PGDM. researchgate.netnih.gov

A key component of targeted LC-MS/MS analysis is Multiple Reaction Monitoring (MRM). mdpi.com In this mode, a specific precursor ion (e.g., the molecular ion of tetranor-PGDM) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion resulting from the fragmentation is monitored in the second mass analyzer. nih.gov This precursor-to-product ion transition is highly specific to the analyte of interest.

Developing an MRM method involves optimizing parameters such as collision energy for each analyte and its corresponding internal standard to achieve the maximum signal intensity. lipidmaps.org For tetranor-PGDM and its isomer tetranor-PGEM, the precursor and product ions can be identical, making chromatographic separation essential for accurate quantification. nih.govqmul.ac.uk The deuterated internal standard (tetranor-PGDM-d6 or lactone-d6) will have a different precursor ion mass but ideally fragments to a product ion with a similar mass shift, confirming its identity and ensuring accurate measurement. qmul.ac.uk

The table below provides an example of MRM transitions that could be used for the analysis of tetranor-PGDM and its deuterated standard. Note that specific m/z values can vary slightly based on the adduct being measured (e.g., [M-H]⁻).

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

|---|---|---|---|

| Tetranor-PGDM | 327 | 309 | Negative |

| Tetranor-PGDM-d6 | 333 | 315 | Negative |

Data derived from research findings on the mass spectrometric analysis of prostaglandin metabolites. qmul.ac.uk

Many eicosanoids are isomers, meaning they have the same chemical formula and mass but different structural arrangements. nih.gov Tetranor-PGDM and tetranor-PGEM are such isomers and can produce identical MRM transitions, making them indistinguishable by mass spectrometry alone. nih.govqmul.ac.uk Therefore, robust chromatographic separation is paramount.

Optimizing the liquid chromatography method, including the choice of column (e.g., C18, Phenyl-Hexyl) and mobile phase composition, is critical to achieve baseline separation of these isomers. nih.govresearchgate.net For example, studies have shown that tetranor-PGEM and tetranor-PGDM can be separated with distinct retention times (e.g., 13.2 and 13.4 minutes, respectively) using specific HPLC conditions, allowing for their individual quantification even with identical MRM transitions. qmul.ac.uk The co-elution of the analyte with its corresponding deuterated internal standard, and its separation from other isomers, confirms the identity and ensures the accuracy of the measurement. lipidmaps.org

Development of Multiple Reaction Monitoring (MRM) Transitions for Tetranor-PGDM and Related Analytes

Method Validation and Performance Characteristics of Quantitative Assays

A quantitative assay using this compound must be rigorously validated to ensure its reliability, reproducibility, and accuracy. nih.gov Validation procedures assess several key performance characteristics according to established guidelines.

Linearity and Range: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For urinary tetranor-PGDM, a typical reportable range might be 0.2–40 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed using quality control (QC) samples at multiple concentration levels (low, medium, high). For eicosanoid assays, acceptance criteria are typically a coefficient of variation (%CV) for precision and a percent bias for accuracy of less than 15-20%. nih.govescholarship.org

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.com For sensitive LC-MS/MS methods, LOQs for eicosanoids can be in the low picogram-per-milliliter range. researchgate.net

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as isomers and metabolites. nih.gov This is demonstrated through chromatographic separation and the specificity of MRM transitions. qmul.ac.uk

Matrix Effect and Recovery: The influence of the biological matrix (e.g., urine) on the ionization of the analyte is evaluated to ensure that it does not compromise quantification. escholarship.org Extraction recovery is also determined to assess the efficiency of the sample preparation process. The internal standard is critical for correcting both of these effects. caymanchem.com

Stability: The stability of the analyte in the biological matrix must be tested under various storage and handling conditions (e.g., room temperature, freeze-thaw cycles) to ensure that the sample integrity is maintained prior to analysis. nih.gov

The table below summarizes typical performance characteristics for a validated LC-MS/MS assay for tetranor-PGDM.

| Validation Parameter | Typical Finding/Acceptance Criterion |

|---|---|

| Reportable Range | 0.2 - 40 ng/mL nih.gov |

| Intra-assay Precision (%CV) | < 15% nih.gov |

| Inter-assay Precision (%CV) | < 15% nih.gov |

| Accuracy (% Bias) | < 15% nih.gov |

| Analyte Stability (Room Temp, 24h) | Stable nih.gov |

| Analyte Stability (3 Freeze/Thaw Cycles) | Stable nih.gov |

Construction of Calibration Curves using Deuterated Internal Standards

In quantitative bioanalysis, particularly using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is a gold-standard practice. nih.govlipidmaps.orglcms.cz this compound serves as an ideal internal standard for the quantification of both tetranor-PGDM and its lactone form. glpbio.combioscience.co.uk Containing six deuterium (B1214612) atoms, it is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. glpbio.comcaymanchem.combioscience.co.uk

The primary role of the deuterated internal standard is to account for variability that can occur during sample preparation and analysis. nih.govlipidmaps.orglcms.cz By adding a known and constant amount of this compound to all samples, including calibration standards and unknown samples, any loss of analyte during extraction, or variations in instrument response, will be mirrored by the internal standard. lipidmaps.orglcms.cz

A calibration curve is constructed by preparing a series of standards with known concentrations of the non-deuterated analyte (tetranor-PGDM or its lactone) and a fixed concentration of the deuterated internal standard (this compound). lipidmaps.orglcms.cz The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration. This ratiometric approach corrects for procedural inconsistencies and matrix effects, leading to a more accurate and precise quantification of the analyte in unknown samples. lcms.cz

Table 1: Illustrative Data for a Calibration Curve

| Analyte Concentration (ng/mL) | Analyte Response (Area) | Internal Standard Response (Area) | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 0.1 | 1,500 | 100,000 | 0.015 |

| 0.5 | 7,600 | 102,000 | 0.075 |

| 1.0 | 15,200 | 101,500 | 0.150 |

| 5.0 | 75,500 | 99,800 | 0.757 |

| 10.0 | 151,000 | 100,500 | 1.502 |

| 25.0 | 378,000 | 101,200 | 3.735 |

Evaluation of Analytical Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ)

Method validation is crucial to ensure the reliability of quantitative data. This includes assessing the linearity of the calibration curve, as well as determining the limits of detection (LOD) and quantitation (LOQ). lipidmaps.org

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov It is typically evaluated by performing a linear regression analysis on the calibration curve data. A high coefficient of determination (r²) value, generally greater than 0.99, indicates a strong linear relationship. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. lipidmaps.org It is often defined as the concentration that produces a signal-to-noise ratio (S/N) of 3:1. lipidmaps.org

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. lipidmaps.org The LOQ is typically defined by a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that can be measured with a specified level of precision and accuracy (e.g., within 20% of the nominal value). lipidmaps.orgresearchgate.net For the quantification of tetranor-PGDM, methods have achieved LOQs in the range of 0.01 to 1 ng/mL. researchgate.net

Table 2: Typical Analytical Performance Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (r²) | > 0.99 | Indicates a strong linear relationship between concentration and response ratio. |

| LOD | 0.05 ng/mL | The lowest concentration at which the analyte can be detected. researchgate.net |

| LOQ | 0.2 ng/mL | The lowest concentration that can be accurately and precisely quantified. nih.gov |

Assessment of Intra-assay and Inter-assay Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean.

Intra-assay precision (also known as within-run precision) assesses the reproducibility of results within a single analytical run. nih.govcloud-clone.combio-techne.com It is determined by analyzing multiple replicates of quality control (QC) samples at different concentration levels (low, medium, and high) in the same assay.

Inter-assay precision (also known as between-run precision) evaluates the reproducibility of results across different analytical runs, often on different days. nih.govcloud-clone.combio-techne.com This is assessed by analyzing the same QC samples in multiple, independent assays.

For bioanalytical methods, the acceptance criteria for precision are typically a CV of less than 15% for both intra- and inter-assay precision, except at the LOQ, where a CV of up to 20% may be acceptable. nih.gov For tetranor-PGDM analysis, reported intra-assay CVs have ranged from 3.9% to 6.0%, and inter-assay CVs from 5.7% to 10.4%. researchgate.net

Table 3: Representative Precision Data for Tetranor-PGDM Quantification

| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |

|---|---|---|

| Low (e.g., 0.5 ng/mL) | < 10% | < 15% |

| Medium (e.g., 5 ng/mL) | < 10% | < 15% |

| High (e.g., 40 ng/mL) | < 10% | < 15% |

Determination of Analytical Recovery in Complex Biological Matrices

Analytical recovery is a measure of the efficiency of an extraction procedure for isolating an analyte from a complex biological matrix, such as plasma, urine, or tissue homogenate. lipidmaps.orgresearchgate.net It is determined by comparing the analyte response in a pre-extraction spiked sample (where the analyte is added to the matrix before extraction) to the response in a post-extraction spiked sample (where the analyte is added to the matrix extract after the extraction process).

The use of a deuterated internal standard like this compound is crucial for accurately assessing and correcting for recovery losses. lipidmaps.org Since the internal standard is added at the beginning of the sample preparation process, it experiences the same extraction inefficiencies as the native analyte. The ratio of the analyte to the internal standard remains constant, even if the absolute recovery is less than 100%.

Acceptable recovery is generally expected to be consistent, precise, and reproducible, though it does not need to be 100%. For tetranor-PGDM, recovery from artificial urine after solid-phase extraction has been reported to be between 82.3% and 113.5%. researchgate.net In other eicosanoid analyses, recovery rates of 70-120% are considered accurate. nih.gov

Table 4: Example of Analytical Recovery Data in Different Matrices

| Biological Matrix | Mean Analytical Recovery (%) | Acceptable Range (%) |

|---|---|---|

| Urine | 95 | 80 - 120 |

| Plasma | 92 | 80 - 120 |

| Tissue Homogenate | 88 | 70 - 120 |

Sample Preparation Strategies for Bioanalytical Applications

Solid-Phase Extraction (SPE) Procedures for Metabolite Enrichment

Solid-phase extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. researchgate.netlipidmaps.orgnih.gov For prostaglandins (B1171923) and their metabolites, which are often present at low concentrations in biological fluids, SPE is essential for removing interfering substances and enriching the analytes of interest. lipidmaps.org

The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For tetranor-PGDM and its lactone, which are acidic lipids, reversed-phase SPE cartridges (e.g., C18) are commonly employed. researchgate.netlipidmaps.org The general procedure involves conditioning the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution. The acidified sample is then loaded onto the cartridge, where the analytes are retained on the solid phase. Interfering substances are washed away with a weak solvent, and the analytes are then eluted with a stronger organic solvent like methanol (B129727) or acetonitrile. lipidmaps.org Online SPE methods have also been developed to allow for high-throughput analysis. nih.gov

Table 5: Typical Solid-Phase Extraction Protocol for Tetranor-PGDM

| Step | Procedure | Purpose |

|---|---|---|

| 1. Cartridge Conditioning | Pass 2 mL of methanol, followed by 2 mL of water through the C18 SPE cartridge. | To activate the sorbent and ensure proper retention of the analyte. |

| 2. Sample Loading | Acidify the biological sample (e.g., urine) to pH ~3.5 and load it onto the cartridge. | To retain the acidic prostaglandin metabolites on the reversed-phase sorbent. |

| 3. Washing | Wash the cartridge with 2 mL of 10% methanol in water. | To remove polar, interfering compounds from the matrix. |

| 4. Elution | Elute the analytes with 2 mL of methanol. | To recover the purified and concentrated analytes from the cartridge. |

| 5. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase. | To concentrate the sample and ensure compatibility with the LC-MS/MS system. |

Considerations for Homogenization and Extraction from Various Biological Samples

The initial steps of homogenization and extraction are critical for obtaining accurate measurements of prostaglandins from different biological samples. The chosen method must efficiently release the analytes from the sample matrix while minimizing their degradation.

For liquid samples like urine and plasma, the primary challenge is often the removal of proteins and other interfering substances. caymanchem.com For plasma, collection tubes may be supplemented with inhibitors like indomethacin (B1671933) to prevent the ex vivo formation of prostaglandins. caymanchem.com

For solid tissue samples , such as brain or muscle tissue, immediate processing or rapid freezing is essential to prevent post-mortem formation of prostaglandins. nih.govaocs.org Tissues are often pulverized under liquid nitrogen and then homogenized. nih.gov Homogenization can be performed using various methods, including glass homogenizers, sonicators, or bead beaters. nih.govnih.gov The choice of homogenization technique should be optimized to ensure complete tissue disruption and analyte release.

The extraction solvent system is also a key consideration. A common approach for prostaglandins is a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) after acidification of the homogenate. psu.edu Another widely used method is the Bligh and Dyer technique, which uses a chloroform/methanol/water mixture to separate lipids into an organic phase. aocs.org The efficiency of different extraction methods can vary, and it is important to validate the chosen procedure for the specific tissue type and analyte. nih.govaocs.org The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can help prevent the oxidation of unsaturated fatty acid-derived metabolites. nih.gov

Mitigation of Matrix Effects in Mass Spectrometric Analyses

In quantitative mass spectrometric (MS) analysis, particularly when dealing with complex biological samples, the accuracy of measurements can be significantly compromised by "matrix effects". chromatographyonline.com These effects arise from co-eluting substances from the sample matrix that interfere with the ionization of the target analyte in the MS source, leading to either suppression or enhancement of its signal. musechem.comresearchgate.net This variability can severely impact the precision and accuracy of quantification. chromatographyonline.com

The most effective strategy to counteract these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. chromatographyonline.commusechem.com A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, in this case, the substitution of six hydrogen atoms with deuterium. bioscience.co.ukglpbio.com Because the SIL-IS is nearly identical in its physicochemical properties to the native analyte, it experiences the same extraction inefficiencies, sample handling losses, and, most importantly, the same degree of ion suppression or enhancement during MS analysis. musechem.comlgcstandards.comwaters.com

By adding a known amount of this compound to the sample at the earliest stage of preparation, a ratio of the peak area of the endogenous analyte to the peak area of the SIL-IS is established. caymanchem.com Since both compounds are affected proportionally by the matrix, this ratio remains constant even if the absolute signal intensity of both compounds fluctuates between different samples. chromatographyonline.com This ratiometric approach allows for the accurate and precise quantification of the target analyte, effectively nullifying the unpredictable influence of the sample matrix. chromatographyonline.commusechem.com The use of a dedicated deuterated standard for each analyte is considered the gold standard for minimizing determination errors and variation in eicosanoid analysis. researchgate.netjst.go.jp

However, a critical consideration is the potential for chromatographic separation between the analyte and its deuterated internal standard due to the deuterium isotope effect. researchgate.net This can slightly alter the retention time, and if the matrix effect is highly variable across the chromatographic peak, the analyte and the standard may experience different degrees of ion suppression, which could compromise the accuracy of the correction. researchgate.netwaters.com Therefore, careful chromatographic method development is essential to ensure co-elution.

Table 1: Representative Recovery of Eicosanoids from Biological Matrices This table illustrates the variability in recovery for different eicosanoids after a solid-phase extraction (SPE) procedure, highlighting the necessity of using internal standards to correct for such procedural losses.

| Compound | Matrix | Average Recovery (%) |

| Tetranor-PGDM | Artificial Urine | 77.1% nih.gov |

| Mono-hydroxy Eicosanoids | Cell Culture Medium (DMEM) | 75 - 100% lipidmaps.org |

| Di-hydroxy Eicosanoids | Cell Culture Medium (DMEM) | 75 - 100% lipidmaps.org |

| Leukotrienes | Cell Culture Medium (DMEM) | ~50% lipidmaps.org |

| Prostaglandins | Cell Culture Medium (DMEM) | ~50% lipidmaps.org |

Integration of this compound in Metabolomics and Lipidomics Workflows

The application of this compound extends beyond simple quantification into the broader fields of metabolomics and lipidomics, where it serves as a critical tool for ensuring data quality and enabling accurate biological interpretation.

Wide-target quantitative metabolomics is an approach that aims to simultaneously quantify a large number of metabolites across different chemical classes. shimadzu.com This methodology combines the high selectivity and sensitivity of triple quadrupole mass spectrometers with comprehensive databases of optimized analytical conditions for hundreds of compounds. shimadzu.com

In such workflows, a suite of SIL-IS, including compounds like tetranor-PGDM-d6 (a close structural relative of the lactone form), is indispensable. shimadzu.com These standards are added to samples to provide robust quantification for their corresponding analytes and to serve as quality controls for the entire analytical batch. By enabling the reliable quantification of a broad spectrum of metabolites, including specific eicosanoid metabolites like tetranor-PGDM, this approach facilitates a more comprehensive understanding of metabolic pathway perturbations in various physiological and pathological states. shimadzu.com The use of these standards allows researchers to efficiently obtain large amounts of quantitative data from complex samples, such as those used in food science or clinical research. shimadzu.com

This compound is a key component in modern lipid profiling studies, contributing to both targeted and non-targeted strategies.

In targeted lipid profiling , the primary goal is the precise and accurate measurement of a predefined list of lipids. This compound is designed specifically for this purpose, serving as the ideal internal standard for the quantification of its endogenous, non-labeled form, tetranor-PGDM lactone, by GC- or LC-MS. glpbio.com Its use is crucial in multiplexed assays developed to measure dozens or even hundreds of polyunsaturated fatty acids (PUFAs) and their oxidized metabolites (oxylipins), such as prostaglandins and leukotrienes. nih.govresearchgate.net By including tetranor-PGDM-d6 or related standards in these panels, researchers can reliably track changes in the PGD2 metabolic pathway, which is implicated in allergic reactions and inflammation. glpbio.comcaymanchem.com

Table 2: Example Method Performance for Eicosanoid Quantification using UPLC-MS/MS with Deuterated Internal Standards This table shows typical performance characteristics for a validated method, demonstrating the sensitivity and linear range achievable when using SIL-IS. Data is adapted from a study quantifying a panel of eicosanoids. mdpi.com

| Parameter | Performance Characteristic |

| Linear Range | 0.1 - 10,000 pg |

| Correlation (R²) | > 0.99 |

| Limit of Detection (LOD) | Typically in the low picogram (pg) range |

| Limit of Quantification (LOQ) | Typically in the low to mid picogram (pg) range |

| Internal Standards Used | Panel of deuterated compounds (e.g., PGE₂-d4, LTB₄-d4, etc.) mdpi.com |

Biochemical Research on the Formation and Metabolic Context of Tetranor Pgdm Lactone

Investigation into the Endogenous Formation of Tetranor-PGDM Lactone in Biological Systems

The formation of tetranor-PGDM lactone is a critical aspect of prostaglandin (B15479496) D2 (PGD2) metabolism. caymanchem.com PGD2 is a bioactive lipid involved in various physiological and pathological processes, including allergic reactions and inflammation. caymanchem.comglpbio.com Its metabolic breakdown is crucial for terminating its signaling activity. One of the major urinary metabolites of PGD2 is tetranor-PGDM, which exists in equilibrium with its closed-ring form, tetranor-PGDM lactone. caymanchem.comglpbio.com While tetranor-PGDM is recognized as a significant biomarker for endogenous PGD2 production in both humans and mice, the specific in vivo formation of tetranor-PGDM lactone has not been extensively evaluated. caymanchem.comglpbio.comcaymanchem.com

The unique lower side chain of tetranor-PGDM allows for a reversible cyclization to form the lactone. evitachem.com This process of lactonization, the intramolecular esterification of a hydroxy acid, is a known reaction for various prostaglandins (B1171923). nih.gov The formation of lactones can significantly alter the biological activity and stability of the parent compound. nih.govnih.gov

The study of in vivo lactonization of prostaglandin metabolites like tetranor-PGDM requires sophisticated analytical techniques. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often in tandem (LC-MS/MS). glpbio.comcaymanchem.com These methods allow for the sensitive and specific quantification of both the open-chain (tetranor-PGDM) and lactone forms in biological matrices such as urine. nih.govresearchgate.net

To accurately quantify these metabolites, internal standards are essential. Deuterated forms of the analytes, such as tetranor-PGDM lactone-d6, are commonly used as internal standards in GC- or LC-MS analyses. glpbio.comcaymanchem.com These standards, which contain heavy isotopes of hydrogen, behave almost identically to the endogenous compounds during sample preparation and analysis but can be distinguished by their mass, allowing for precise quantification. glpbio.comcaymanchem.com

The process often involves:

Sample Preparation: Urine samples typically undergo solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. nih.govcaymanchem.com

Chromatographic Separation: The extracted compounds are then separated using liquid chromatography, which separates molecules based on their physicochemical properties. researchgate.net

Mass Spectrometric Detection: The separated molecules are ionized and detected by a mass spectrometer, which measures their mass-to-charge ratio, providing high specificity. researchgate.net

The development of monoclonal antibody-based enzyme immunoassays (EIAs) has also provided a high-throughput method for measuring tetranor-PGDM. nih.govnih.gov However, these assays are typically designed for the open-chain form and their cross-reactivity with the lactone form needs to be carefully evaluated to ensure accurate quantification of the total metabolite pool. nih.gov

Tetranor-PGDM is a major urinary metabolite of PGD2. caymanchem.comcaymanchem.com The equilibrium between tetranor-PGDM and its lactone form means that the measured concentration of one can be influenced by the presence of the other. The lactonization is a reversible process, and the balance between the two forms can be affected by factors such as pH and the specific biological environment. evitachem.com

While research has established tetranor-PGDM as a reliable biomarker for PGD2 biosynthesis, the relative abundance and physiological significance of the lactone form in vivo are less clear. caymanchem.comcaymanchem.com The lactone itself is considered a potential metabolite of PGD2. caymanchem.com Further studies are needed to compare the profiles of the lactone and open-chain forms under different physiological and pathological conditions to understand the dynamics of this equilibrium and its implications for biomarker measurements.

Methodological Approaches to Evaluate In Vivo Lactonization

Metabolic Relationship between Tetranor-PGDM and Tetranor-PGDM Lactone

Tetranor-PGDM is derived from PGD2 through a series of metabolic steps. PGD2 is first converted to 13,14-dihydro-15-keto-PGD2, which then undergoes β-oxidation to form tetranor-PGDM. researchgate.net The structure of tetranor-PGDM, with its unique lower side chain, facilitates a reversible cyclization to form tetranor-PGDM lactone. evitachem.com This makes the lactone a direct, closed-ring isoform of the open-chain tetranor-PGDM. caymanchem.comglpbio.com

The relationship is a chemical equilibrium, where the open-chain carboxylic acid and the hydroxyl group on the lower side chain react to form the cyclic ester, the lactone. evitachem.com The stability and prevalence of the lactone versus the open-chain form in biological systems are not fully elucidated but are important for understanding the complete metabolic fate of PGD2.

Analytical Specificity and Cross-Reactivity Considerations

Accurate measurement of prostaglandin metabolites is crucial for their use as biomarkers. The structural similarity among different prostaglandin metabolites presents a significant analytical challenge due to potential cross-reactivity in assays.

The tetranor metabolites of other major prostaglandins, such as PGE2 (tetranor-PGEM), PGF2α (tetranor-PGFM), and PGA2 (tetranor-PGAM), are structurally similar to tetranor-PGDM. nih.govmedchemexpress.com This necessitates highly specific analytical methods to differentiate between them.

For instance, in the development of an enzyme immunoassay for tetranor-PGDM, the cross-reactivity with other tetranor metabolites was a key parameter to assess. One study found that their monoclonal antibody-based EIA for tetranor-PGDM had very low cross-reactivity with tetranor-PGEM (0.631%), tetranor-PGAM (3.876%), and tetranor-PGFM (0.003%), indicating high specificity for tetranor-PGDM. nih.gov Similarly, commercially available ELISA kits for tetranor-PGDM report very low cross-reactivity with tetranor-PGEM and tetranor-PGFM. caymanchem.com

Mass spectrometry-based methods (LC-MS/MS) offer high specificity by differentiating compounds based on their unique mass-to-charge ratios and fragmentation patterns, allowing for the simultaneous and distinct quantification of multiple tetranor metabolites in a single analysis. researchgate.netresearchgate.net

The potential for interconversion between the open-chain and lactone forms of tetranor-PGDM, coupled with the presence of other structurally similar prostaglandin metabolites, underscores the need for robust and specific analytical methods. researchgate.net

The development of highly specific monoclonal antibodies for immunoassays and the application of advanced mass spectrometry techniques are crucial for overcoming these challenges and ensuring the reliability of tetranor-PGDM and its lactone as biomarkers. nih.govresearchgate.net

Applications of Tetranor Pgdm Lactone D6 in Pgd2 Biosynthesis and Pathway Research

Elucidation of PGD2 Biosynthetic Rates in Experimental Models

The use of tetranor-PGDM lactone-d6 as an internal standard allows for precise and accurate quantification of tetranor-PGDM, which is a major urinary metabolite of PGD2 in both mice and humans. glpbio.comresearchgate.netcaymanchem.com This quantification is instrumental in assessing the rate of PGD2 biosynthesis under various experimental conditions.

Quantitative Assessment of Tetranor-PGDM as a Surrogate Marker for PGD2 Production in Murine and Human Studies

Tetranor-PGDM has been identified as a more abundant and reliable biomarker for PGD2 biosynthesis compared to other metabolites like 11β-PGF2α and 2,3-dinor-11β-PGF2α, especially in murine models where it is often the only detectable PGD2 metabolite in urine. researchgate.netcaymanchem.com In humans, while other metabolites are present, tetranor-PGDM levels are significantly higher. researchgate.netcaymanchem.com

Studies have demonstrated a direct correlation between the administration of PGD2 and a dose-dependent increase in urinary tetranor-PGDM levels in mice, validating its use as a surrogate marker. researchgate.net This quantitative approach has been applied in various research contexts, including studies on Duchenne muscular dystrophy (DMD), where elevated urinary tetranor-PGDM levels in patients suggested increased PGD2-mediated inflammation as part of the disease's pathology. niph.go.jp Similarly, in models of food allergy, urinary tetranor-PGDM levels were found to reflect the severity of allergic symptoms and intestinal mast cell numbers. nih.gov

| Condition | Urinary Tetranor-PGDM Level (ng/mg creatinine) | Key Finding |

|---|---|---|

| Control Mice | Baseline | Represents normal PGD2 production. |

| Food Allergic Mice | Significantly Increased | Correlates with disease progression and mast cell hyperplasia. nih.gov |

| Treated Allergic Mice (mast cell inactivator/steroid) | Decreased | Demonstrates the utility of tetranor-PGDM in monitoring therapeutic response. nih.gov |

Correlation with PGD2 Synthase Activity (e.g., Hematopoietic-type PGD-synthase, Lipocalin PGD-synthase)

In the context of specific diseases, the measurement of tetranor-PGDM has helped to pinpoint the enzymatic source of PGD2. In food allergy models, the increase in urinary tetranor-PGDM was attributed to PGD2 produced by H-PGDS in intestinal mast cells. nih.gov Similarly, in Duchenne muscular dystrophy, elevated urinary tetranor-PGDM was linked to increased H-PGDS activity in necrotic muscle fibers. niph.go.jp

| Experimental Model | PGD Synthase Implicated | Evidence from Tetranor-PGDM Measurement |

|---|---|---|

| Food Allergy (Murine) | Hematopoietic PGD Synthase (H-PGDS) | H-PGDS deficiency, but not L-PGDS deficiency, significantly decreased urinary tetranor-PGDM levels in allergic mice. nih.gov |

| Duchenne Muscular Dystrophy (Human) | Hematopoietic PGD Synthase (H-PGDS) | Increased urinary tetranor-PGDM levels correlated with the presence of H-PGDS in necrotic muscle fibers. niph.go.jp |

| Systemic Mastocytosis | Hematopoietic PGD Synthase (H-PGDS) | Elevated urinary PGD2 metabolites are a hallmark of the disease, reflecting mast cell activation. aimspress.com |

Investigation of Cyclooxygenase Pathway Activity and Eicosanoid Metabolism

The quantification of tetranor-PGDM, facilitated by the use of this compound, also provides valuable insights into the broader activity of the cyclooxygenase (COX) pathway and the complex network of eicosanoid metabolism.

Insights into Arachidonic Acid Cascade Regulation

PGD2 is a product of the arachidonic acid cascade, which is initiated by the COX enzymes (COX-1 and COX-2). researchgate.netnih.gov Therefore, measuring tetranor-PGDM can serve as an indicator of upstream COX activity. Studies have shown that inhibition of both COX-1 and COX-2 leads to a suppression of tetranor-PGDM levels, whereas selective inhibition of COX-2 has a less pronounced effect in some contexts, highlighting the contribution of both isoforms to PGD2 production. researchgate.net This demonstrates how tetranor-PGDM measurement can be used to probe the regulation of the arachidonic acid cascade in response to pharmacological interventions.

Understanding the Broader Landscape of Lipid Mediators

The analysis of tetranor-PGDM is often part of a broader lipidomics approach to understand the complex interplay of various lipid mediators in health and disease. bertin-bioreagent.comshimadzu.com For example, in studies of colitis-associated colorectal cancer in mice, researchers measured not only tetranor-PGDM but also metabolites of other prostaglandins (B1171923), such as PGE2, and other lipid mediators like isoprostanes. plos.org This comprehensive analysis revealed that while both tetranor-PGDM and the PGE2 metabolite tetranor-PGEM were elevated during both acute colitis and carcinogenesis, other markers were specific to the cancer phase. plos.org This illustrates how the precise quantification of tetranor-PGDM, in conjunction with other lipid mediators, contributes to a more nuanced understanding of the pathobiology of inflammatory diseases and cancer.

Emerging Research Frontiers and Future Directions Utilizing Tetranor Pgdm Lactone D6

Development of Enhanced Analytical Strategies for Quantitative Precision in Complex Biological Samples

The deuterated internal standard, tetranor-PGDM lactone-d6, is instrumental in the development and validation of advanced analytical methods for the precise quantification of its non-labeled counterpart, tetranor-PGDM lactone, in intricate biological matrices. caymanchem.combioscience.co.uk Containing six deuterium (B1214612) atoms, this stable isotope-labeled standard is designed for use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. caymanchem.comglpbio.com Its use as an internal standard is crucial for achieving high accuracy and reproducibility in quantitative analyses. caymanchem.com

The development of high-throughput online solid-phase extraction (SPE) coupled with LC-MS/MS represents a significant advancement for the simultaneous measurement of tetranor-PGDM and other eicosanoid metabolites in human urine. nih.gov This methodology overcomes the time-consuming nature of traditional offline SPE procedures and addresses the analytical challenges posed by the similar chemical structures and identical multiple reaction monitoring (MRM) transitions of related compounds. nih.gov Such methods demonstrate excellent precision and accuracy, with a reportable range suitable for clinical research. nih.gov For instance, a validated UPLC-SRM/MS method allows for the robust and sensitive profiling of various urinary eicosanoid species, including metabolites of prostaglandin (B15479496) D2 (PGD2), using a simple liquid-liquid extraction procedure. nih.gov

Furthermore, the creation of monoclonal antibodies and competitive enzyme immunoassays (EIA) provides an alternative platform for measuring tetranor-PGDM levels, which can be particularly useful in large-scale screening studies where high throughput is essential. researchgate.net These immunoassays are tested for cross-reactivity with other related lipid metabolites to ensure specificity. researchgate.net The combination of these sophisticated analytical techniques, underpinned by the use of internal standards like this compound, enables researchers to obtain reliable and accurate data on eicosanoid profiles in various physiological and pathological states. nih.govnih.gov

Table 1: Analytical Methods for Tetranor-PGDM Lactone Quantification

| Analytical Technique | Sample Preparation | Key Advantages |

| GC-MS | Derivatization | High sensitivity and specificity |

| LC-MS/MS | Online SPE or Liquid-Liquid Extraction | High throughput, simultaneous quantification of multiple analytes |

| Enzyme Immunoassay (EIA) | Dilution | High throughput for large-scale screening |

In-depth Exploration of Tetranor-PGDM Lactone's Biological Origin and Potential Physiological Relevance

Tetranor-PGDM lactone is the closed, lactonized form of tetranor-PGDM, a significant and abundant urinary metabolite of prostaglandin D2 (PGD2). glpbio.comcaymanchem.comnetascientific.com PGD2 itself is a bioactive lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. evitachem.com PGD2 is produced by various cells, including mast cells where it is synthesized by hematopoietic-type PGD-synthase (H-PGDS) and released in large amounts during allergic responses. caymanchem.com It is also generated in the brain by lipocalin-PGD-synthase, where it plays a role in regulating sleep. caymanchem.com

The metabolic conversion of PGD2 to tetranor-PGDM involves several steps. A common pathway for prostaglandins (B1171923) includes the reduction of a double bond and oxidation of a hydroxyl group, followed by the removal of four carbons from the alpha-terminus and oxidation of the terminal omega-carbon to produce abundant urinary metabolites. caymanchem.com Tetranor-PGDM is one such major metabolite found in both human and mouse urine, serving as a reliable biomarker for the endogenous biosynthesis of PGD2. caymanchem.commedchemexpress.com

While tetranor-PGDM is well-established as a PGD2 metabolite, the specific biological processes leading to the formation of its lactone form in biological samples have not been fully evaluated. caymanchem.comglpbio.comcaymanchem.comnetascientific.com The physiological relevance of tetranor-PGDM lactone itself is an area of ongoing investigation. However, given that its precursor, PGD2, has diverse pharmacological roles in allergic and asthmatic anaphylaxis, sleep regulation, body temperature control, and inhibition of platelet aggregation, the study of its metabolites is crucial for understanding the full scope of PGD2's biological impact. caymanchem.comcaymanchem.com The levels of urinary tetranor-PGDM have been reported to increase in certain diseases, highlighting its potential as a disease biomarker. researchgate.net

Table 2: Key Compounds in the PGD2 Metabolic Pathway

| Compound | Precursor | Key Function/Significance |

| Prostaglandin D2 (PGD2) | Arachidonic Acid | Bioactive lipid mediator in allergy, inflammation, and sleep regulation. caymanchem.com |

| Tetranor-PGDM | Prostaglandin D2 (PGD2) | Major urinary metabolite, biomarker of PGD2 biosynthesis. caymanchem.commedchemexpress.com |

| Tetranor-PGDM Lactone | Tetranor-PGDM | Closed form of tetranor-PGDM; its formation in vivo is under investigation. glpbio.comcaymanchem.com |

| This compound | N/A | Deuterated internal standard for quantification of tetranor-PGDM lactone. caymanchem.com |

Expanding the Scope of Application in Diverse Lipid Mediator Research and Systems Biology Studies

The use of this compound and its corresponding non-labeled form is expanding into broader areas of lipid mediator research and systems biology. These studies aim to understand the complex interplay of lipid signaling pathways in health and disease. evitachem.com Targeted lipidomics, utilizing advanced analytical platforms like UPLC-MS/MS, allows for the simultaneous assessment of a wide array of eicosanoids and other oxylipins in biological samples. metabolomics.sescienceopen.com This comprehensive profiling provides a more holistic view of the inflammatory and oxidative stress status.

For instance, research has examined the urinary excretion of numerous oxylipins, including tetranor-PGDM lactone, in response to physical activity and dietary interventions with polyphenol-rich juices. metabolomics.seua.es Such studies help to elucidate how lifestyle factors can modulate lipid mediator profiles. In the context of disease, the quantification of urinary metabolites like tetranor-PGDM is valuable for assessing inflammatory conditions such as chronic obstructive pulmonary disease (COPD), where elevated levels have been observed compared to healthy individuals. nih.gov

Systems biology approaches, which integrate data from various "omics" platforms, including metabolomics, can provide deeper insights into the roles of specific lipid mediators. shimadzu.com By accurately quantifying metabolites like tetranor-PGDM and its lactone form, researchers can better map the metabolic networks and signaling cascades involved in various physiological and pathophysiological processes. This includes investigating the effects of environmental exposures, such as tobacco smoke, on prostaglandin metabolism and its implications for diseases like cancer. researchgate.net The availability of stable isotope-labeled standards like this compound is critical for the accuracy and reliability of these large-scale quantitative studies. caymanchem.com

Table 3: Research Applications of Tetranor-PGDM Lactone and its Deuterated Standard

| Research Area | Focus of Study | Key Findings/Goals |

| Sports Science & Nutrition | Impact of exercise and diet on urinary oxylipin profiles. | To understand how lifestyle modulates inflammation and oxidative stress. metabolomics.seua.es |

| Inflammatory Diseases (e.g., COPD) | Quantification of urinary eicosanoid biomarkers. | To identify and validate biomarkers for disease activity and progression. nih.gov |

| Cancer Research | Association between tobacco smoke, prostaglandin metabolism, and cancer risk. | To elucidate the role of eicosanoids in carcinogenesis. researchgate.net |

| Systems Biology | Integrated analysis of metabolomic and other "omic" data. | To map complex biological networks and signaling pathways. shimadzu.com |

Contribution to Fundamental Understanding of PGD2-Mediated Biological Processes in Non-Clinical Models

Non-clinical models, particularly in mice, are essential for dissecting the fundamental biological processes mediated by PGD2 and its metabolites. Tetranor-PGDM has been identified as an abundant urinary metabolite of PGD2 in mice, similar to humans, making it a valuable biomarker for PGD2 biosynthesis in these models. caymanchem.comcaymanchem.com The ability to accurately measure this metabolite allows researchers to investigate the in vivo activity of the PGD2 pathway under various experimental conditions.

For example, studies in mice can explore the genetic and pharmacological regulation of PGD2 synthesis and metabolism. By using tetranor-PGDM as a urinary biomarker, scientists can assess the efficacy of drugs that target enzymes in the PGD2 pathway or study the consequences of genetic modifications in these enzymes. medchemexpress.com These non-clinical studies are foundational for understanding the role of PGD2 in a range of physiological functions, including allergic reactions, inflammation, and neurological processes. caymanchem.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying tetranor-PGDM lactone-d6 in biological samples, and how do they ensure accuracy?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds like this compound. Isotope dilution with deuterated internal standards (e.g., this compound itself) minimizes matrix interference and improves quantification accuracy . Enzyme immunoassays (EIAs) are also used but require rigorous validation to avoid cross-reactivity with structurally similar metabolites, such as tetranor-PGDM or tetranor-PGJM . For EIA, the typical detection range is 0.252–20.2 ng/mL, with low cross-reactivity (<1%) against other prostaglandin metabolites .

Q. What is the biochemical role of this compound in studying PGD2 pathways?

- Methodological Answer : this compound serves as a stable isotopic analog for tracing the metabolism of prostaglandin D2 (PGD2). PGD2 is implicated in allergic responses, sleep regulation, and vascular function, and its urinary metabolite tetranor-PGDM is a validated biomarker of PGD2 biosynthesis . The lactone form (tetranor-PGDM lactone) is not naturally observed in biological systems but is synthetically stabilized for experimental use, enabling studies on PGD2 degradation kinetics and metabolic flux .

Advanced Research Questions

Q. How can researchers address instability challenges of this compound during sample preparation?

- Methodological Answer : Stability issues arise from pH sensitivity and enzymatic degradation. Protocols should include:

- Immediate acidification of biological samples (e.g., urine or plasma) to pH 3–4 to prevent lactone hydrolysis .

- Use of protease inhibitors and rapid freezing (-80°C) to halt enzymatic activity .

- Validation of storage conditions via stability tests (e.g., bench-top, freeze-thaw cycles) to ensure analyte integrity .

Q. What strategies mitigate cross-reactivity when using immunoassays to detect this compound in complex matrices?

- Methodological Answer : Cross-reactivity is minimized by:

- Antibody specificity screening : Test antibodies against structurally related metabolites (e.g., 11-β-PGF2α, tetranor-PGEM) to confirm selectivity .

- Solid-phase extraction (SPE) : Pre-purify samples using SPE cartridges (e.g., C18 columns) to remove interfering lipids .

- Parallel LC-MS/MS validation : Confirm EIA results with mass spectrometry to resolve discrepancies from matrix effects .

Q. How can this compound be integrated into lipidomic studies to explore interactions with other eicosanoids?

- Methodological Answer : Multivariate analysis (e.g., PCA or OPLS-DA) is used to correlate this compound levels with other eicosanoids (e.g., PGE2, 15-F2t-IsoP) in lipidomic profiles. Key steps include:

- Co-quantification : Use multiplex LC-MS/MS panels to simultaneously measure multiple eicosanoids .

- Pathway mapping : Software tools like MetaboAnalyst link metabolite concentrations to enzymatic pathways (e.g., COX-1/2 activity) .

- Biological replication : Ensure adequate sample size (n ≥ 6) to account for inter-individual variability in human or animal models .

Data Contradiction and Experimental Design

Q. How should researchers resolve contradictions between immunoassay and mass spectrometry data for this compound?

- Methodological Answer : Discrepancies often stem from matrix effects (e.g., phospholipid interference in LC-MS/MS) or antibody cross-reactivity in EIA. To resolve:

- Spike-and-recovery experiments : Add known concentrations of this compound to biological matrices to assess method accuracy .

- Standard curve parallelism : Compare standard curves in buffer vs. biological samples to identify matrix-induced suppression/enhancement .

- Blinded re-analysis : Re-test a subset of samples using both methods to isolate technical vs. biological variability .

Q. What experimental controls are critical when designing longitudinal studies with this compound?

- Methodological Answer : Longitudinal studies require:

- Batch normalization : Include inter-batch QC samples to correct for instrument drift .

- Time-matched controls : Account for diurnal variations in PGD2 metabolism by collecting samples at consistent times .

- Baseline correction : Measure baseline tetranor-PGDM levels pre-intervention to isolate treatment effects .

Method Optimization and Validation

Q. What parameters should be prioritized when validating a new LC-MS/MS method for this compound?

- Methodological Answer : Key validation parameters include:

- Limit of detection (LOD) and quantification (LOQ) : Determine via serial dilution (typical LOQ: 0.1 ng/mL for LC-MS/MS) .

- Ion suppression/enhancement : Assess by post-column infusion of this compound during matrix injection .

- Carryover testing : Rinse injector ports with 50:50 methanol:water between runs to prevent cross-contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.